3-Amino-4-methylbenzonitrile

Beschreibung

Introduction and Chemical Classification

The systematic study of 3-Amino-4-methylbenzonitrile reveals its fundamental importance as a member of the aromatic nitrile family, specifically within the subset of amino-substituted benzonitriles. This compound demonstrates the characteristic properties of both aniline derivatives and benzonitrile compounds, combining the electron-donating effects of the amino group with the electron-withdrawing nature of the cyano group. The presence of these opposing electronic effects creates a molecule with distinctive chemical behavior that differs significantly from its parent compounds. The structural arrangement of substituents on the benzene ring contributes to its unique reactivity profile, making it valuable for synthetic applications in medicinal chemistry and materials science. Furthermore, the compound's classification within aromatic cyanide systems positions it as a key intermediate for the synthesis of more complex molecular structures, particularly in the development of pharmaceutical compounds and specialty chemicals.

Nomenclature and Identification

The comprehensive identification and naming of this compound requires understanding of multiple nomenclature systems and database classification schemes. This compound exists within various chemical databases and registry systems, each providing specific identifiers that ensure accurate communication and identification within the scientific community. The systematic approach to naming this compound follows established International Union of Pure and Applied Chemistry guidelines while also acknowledging the practical naming conventions used in commercial and research settings. Chemical identification systems have evolved to provide multiple layers of identification, ensuring that researchers and practitioners can accurately identify and procure this important chemical building block.

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which directly reflects its structural components and substitution pattern. This naming convention follows the standard practice of numbering the benzene ring carbons to indicate the positions of functional groups relative to the principal functional group, which in this case is the nitrile group. The systematic naming approach ensures unambiguous identification by specifying that the amino group occupies position 3 and the methyl group occupies position 4 on the benzene ring, with the cyano group serving as the reference point for numbering. According to chemical database records, the compound maintains consistent nomenclature across various international chemical databases, with the IUPAC name serving as the primary systematic identifier. The structural formula representation follows standard chemical notation conventions, with the molecular formula C8H8N2 accurately reflecting the atomic composition of the compound.

CAS Registry Numbers and Database Identifiers

Data Tables and Specifications

Table 1: Chemical Identification and Registry Information

Table 3: Classification Framework Position

Eigenschaften

IUPAC Name |

3-amino-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWMNQUBZPVSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426838 | |

| Record name | 3-Amino-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60710-80-7 | |

| Record name | 3-Amino-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation from 3-Amino-4-methylbenzamide via Dehydration

Overview:

One of the most reported methods involves the dehydration of 3-amino-4-methylbenzamide to yield 3-amino-4-methylbenzonitrile. This method typically uses diphosphorus pentoxide as a catalyst under controlled temperature and vacuum conditions.

- The 3-amino-4-methylbenzamide intermediate is heated to approximately 315 °C for about 1 hour under stirring (600 rpm).

- The reaction vessel is either closed or open depending on the boiling point of the amide intermediate relative to the reaction temperature.

- After maintaining the reaction temperature for a set duration (TD hours), the vessel is sealed and connected to a vacuum pump to reduce pressure to 20-50 mbar.

- The nitrile product is distilled off and collected.

- Diphosphorus pentoxide (10 g per reaction) can be added at the start as a dehydration catalyst to improve yield and purity.

- Yields up to 87% have been reported.

- The purity of the resulting this compound exceeds 99%, confirmed by nuclear magnetic resonance and elemental analysis.

Summary Table:

| Parameter | Condition/Value |

|---|---|

| Reaction Temperature | 315 °C |

| Reaction Time | 1 hour |

| Stirring Speed | 600 rpm |

| Vacuum Pressure | 20-50 mbar |

| Catalyst | Diphosphorus pentoxide (optional) |

| Yield | 87% |

| Purity | >99% |

Indirect Preparation via Nitration, Amidation, and Reduction (General Route)

Overview:

This multistep method involves the initial formation of a nitro-substituted benzoic acid derivative, conversion to benzanilide, followed by reduction to the amino derivative and subsequent conversion to the nitrile.

Step 1: Formation of 3-nitro-4-substituted benzanilide

- React 3-nitro-4-chlorobenzoic acid with aniline in the presence of thionyl chloride or triphenyl phosphite as activating agents.

- Reaction temperature ranges from 70 to 115 °C, with reflux and stirring.

- Yields of benzanilide intermediates are typically high (88-97%).

Step 2: Substitution to introduce methoxy or other groups (if applicable)

- Reflux with methyl alcohol and potassium hydroxide for 8 hours to substitute chlorine with methoxy groups, yielding 3-nitro-4-methoxybenzoyl aniline.

Step 3: Reduction of nitro group to amino group

- Using hydrazine hydrate and ferrous oxide catalyst at 55-60 °C under reflux for 3 hours.

- Alternatively, catalytic hydrogenation with Raney nickel under hydrogen pressure (5-14 kg/cm²) at 80-105 °C for about 6 hours.

- Yields of 3-amino-4-substituted benzanilide reach 70-95%, with purity above 99%.

Step 4: Conversion to nitrile (if required)

- Further dehydration or substitution steps convert the amino-benzanilide to the nitrile derivative.

Summary Table of Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 3-nitro-4-chlorobenzoyl aniline formation | 3-nitro-4-chlorobenzoic acid + aniline, thionyl chloride, 70-115 °C | 88-97 | ~98 | Solid, mp 128-130 °C |

| Methoxy substitution | Potassium hydroxide, methyl alcohol, reflux 8 h | 94.9 | 99.0 | Yellow solid, mp 162-163 °C |

| Nitro reduction (hydrazine) | Hydrazine hydrate, ferrous oxide, 55-60 °C, reflux 3 h | 95.3 | 99.5 | Off-white solid, mp 152-154 °C |

| Nitro reduction (hydrogenation) | Raney nickel, H2 pressure 5-14 kg/cm², 80-105 °C, 6 h | 70 | 99.3 | White solid, mp 152-154 °C |

Guanylation and Curtius Rearrangement Approaches (Advanced Synthetic Methods)

Overview:

In more complex synthetic schemes, this compound is used as a starting material for further functionalization, such as guanylation and carbamate formation via Curtius rearrangement. These methods are relevant in medicinal chemistry for drug intermediate synthesis but also provide insight into the handling and modification of this compound.

- Guanylation of this compound using bis-Boc-guanyl pyrazole under mild conditions yields protected guanidino derivatives.

- Boc deprotection with trifluoroacetic acid affords guanidine derivatives.

- Curtius rearrangement using diphenylphosphoryl azide, triethylamine, and t-butanol/toluene at elevated temperatures produces carbamate intermediates.

- These methods highlight the stability and reactivity of this compound under various conditions.

Source: WO2021074138A1 patent describing synthetic applications

Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Melting Point | 81 °C | Crystalline solid |

| Boiling Point | 312.8 ± 22.0 °C (predicted) | Useful for distillation steps |

| Density | 1.10 ± 0.1 g/cm³ (predicted) | |

| Storage Conditions | Dark place, inert atmosphere, room temperature | To maintain stability |

| Chemical Structure | C8H8N2 | Contains amino and nitrile groups |

Source: ChemicalBook physical data summary

Analyse Chemischer Reaktionen

Types of Reactions:

3-Amino-4-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

3-Amino-4-methylbenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the guanylation process to produce derivatives that exhibit potential therapeutic effects against diseases such as cancer. The compound's ability to form stable intermediates makes it valuable in developing drugs targeting specific biological pathways .

2. Anticancer Research

Research has demonstrated that derivatives of this compound possess anticancer properties. For example, studies have shown that compounds synthesized from this nitrile can inhibit the growth of certain cancer cell lines, suggesting their potential use in chemotherapy regimens. The mechanism often involves the modulation of key cellular pathways that regulate cell proliferation and apoptosis .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is explored for its potential in polymer synthesis. Its reactive amine group can participate in various polymerization reactions, leading to the development of novel materials with tailored properties for applications ranging from coatings to biomedical devices.

2. Ligand Development

The compound has been investigated for its role as a ligand in coordination chemistry, particularly for the synthesis of metal complexes that exhibit unique catalytic properties. These complexes can be applied in various chemical transformations, enhancing reaction efficiencies and selectivities .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Amino-4-methylbenzonitrile depends on its specific application and the molecular targets involvedThe presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 4-Amino-3-methylbenzonitrile (CAS RN: 78881-21-7): Shares the same molecular formula (C₈H₈N₂) but differs in substituent positions: the amino group is at the 4-position, and the methyl group is at the 3-position. Purity: >97.0% (HPLC) . Price: Lower than 3-Amino-4-methylbenzonitrile (e.g., 1g for JPY 4,100 vs. 25g for €29.00) .

- 3-(Aminomethyl)benzonitrile (CAS RN: 10406-24-3): Contains an aminomethyl (-CH₂NH₂) group at the 3-position instead of separate amino and methyl groups. Purity: >97.0% (GC) . Price: Significantly higher (1g for JPY 11,000) , likely due to synthetic complexity.

Derivatives with Additional Functional Groups

- 4-(Aminomethyl)benzonitrile hydrochloride (CAS RN: 15996-76-6): Hydrochloride salt of 4-(aminomethyl)benzonitrile. Molecular weight: 168.62 g/mol . Structural similarity score: 0.97 compared to this compound .

- 3-(4-Aminophenyl)benzonitrile (CAS RN: 443998-73-0): Larger structure with two benzene rings (C₁₃H₁₀N₂, MW: 194.23 g/mol) . Requires stringent safety measures, including face shields and protective clothing during handling .

Physicochemical Properties and Purity

Key Observations :

- Positional isomers (e.g., 3-Amino-4-methyl vs. 4-Amino-3-methyl) exhibit similar molecular weights but differ in reactivity and pricing due to synthetic pathways .

- The introduction of halogens (e.g., chlorine in 2-Amino-4-chloro-5-methoxybenzonitrile) increases molecular weight and may enhance biological activity .

Biologische Aktivität

3-Amino-4-methylbenzonitrile (CAS 60710-80-7) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

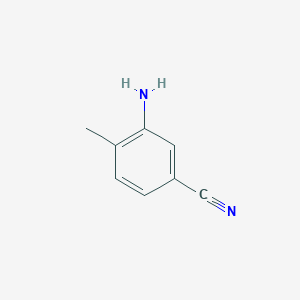

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 132.16 g/mol

- Chemical Structure : Chemical Structure

This compound features an amino group (-NH) and a methyl group (-CH) attached to a benzonitrile core, which contributes to its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Nitration of 4-Methylbenzonitrile : Followed by reduction to yield the amino derivative.

- Chemical Reactions :

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The nitrile group can be reduced to form corresponding amines.

- Substitution Reactions : Involving nucleophilic substitution where the amino group is replaced by other functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group facilitates hydrogen bonding with proteins and nucleic acids, influencing their structure and function. Additionally, the nitrile group allows participation in electrophilic and nucleophilic reactions, which can modulate cellular pathways .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antiviral Activity : Compounds derived from this compound have shown potential as inhibitors of viral proteases, such as those from dengue and West Nile viruses .

- Tyrosine Kinase Inhibition : It serves as a precursor in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy .

- Neuroprotective Effects : Studies suggest that derivatives may have neuroprotective properties, potentially applicable in conditions like traumatic brain injury (TBI) due to their ability to modulate oxidative stress responses .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibitor of dengue virus protease | |

| Tyrosine Kinase Inhibitor | Precursor for imatinib synthesis | |

| Neuroprotective | Modulation of oxidative stress in TBI models |

Study on Antiviral Properties

In a study focused on the synthesis of monocyclic β-lactams using this compound as a building block, researchers demonstrated that these compounds exhibited significant inhibitory effects against dengue virus proteases. This highlights the compound's potential in antiviral drug development .

Research on Neuroprotection

Another investigation utilized Raman spectroscopy to monitor biochemical changes in brain tissues following TBI. The study revealed that compounds related to this compound could influence lipid/protein ratios, suggesting a protective effect against cellular damage post-injury .

Toxicological Profile

While this compound has shown promise in various biological applications, its safety profile must be considered:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-4-methylbenzonitrile, and how can they influence experimental design?

- Methodological Answer : While specific data for this compound (CAS RN: 60710-80-7, C₈H₈N₂, MW 132.16) are sparse in the literature, analogous benzonitrile derivatives (e.g., 4-Methoxybenzonitrile, boiling point 318.2°C ) suggest similar thermal stability. Researchers should experimentally determine properties like melting point (common for nitriles: >100°C ), solubility (likely polar aprotic solvent-dependent), and hygroscopicity. Use differential scanning calorimetry (DSC) for thermal analysis and HPLC for purity validation (>97% via GC/HPLC methods, as seen in related compounds ).

Q. How can this compound be synthesized with high yield and purity?

- Methodological Answer : A plausible route involves nucleophilic substitution or catalytic amination of pre-functionalized benzonitrile derivatives. For example, 4-Methoxybenzonitrile synthesis uses Pd-catalyzed cross-coupling , which could be adapted. Optimize reaction conditions (e.g., 45°C, 1 h for similar triazine derivatives ). Purify via recrystallization (common for nitriles ) or column chromatography (silica gel, hexane/EtOH gradients ). Validate purity using NMR (e.g., δ = 3.86 ppm for methyl groups in DMSO-d₆ ) and GC-MS.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on analogous nitriles (e.g., 3-(4-Aminophenyl)benzonitrile), prioritize:

- PPE : Face shield, EN 166-certified goggles, and nitrile gloves .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335 hazard ).

- Storage : Store in airtight containers at 0–6°C if stability data indicate sensitivity (as seen for 4-Aminobenzamidine dihydrochloride ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons ).

- IR : Compare with databases (e.g., NIST IR spectra for benzonitrile derivatives ).

- DFT Calculations : Predict vibrational modes and chemical shifts to reconcile discrepancies (as applied to acyl hydrazides ).

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 1–14) at 25–60°C, monitoring degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >300°C for related compounds ).

- Light Sensitivity : Store samples in amber glass under nitrogen to prevent photodegradation (recommended for nitriles ).

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to:

- Calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., Pd-catalyzed coupling ) using Gaussian or ORCA software. Validate with experimental kinetic data (e.g., Arrhenius plots for similar reactions ).

Q. What analytical methods best characterize byproducts formed during this compound synthesis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS/MS for structural elucidation. Compare with spectral libraries (e.g., NIST ). For trace impurities, employ GC×GC-TOFMS or UPLC-QDa systems (as used for nitrile derivatives ).

Data Contradiction Analysis

Q. How should researchers address conflicting purity reports (e.g., >97% vs. >98%) for this compound?

- Methodological Answer :

- Source Evaluation : Prioritize suppliers adhering to ISO-certified analytical methods (e.g., GC/HPLC ).

- In-House Validation : Replicate purity assays using orthogonal methods (e.g., GC for volatile impurities, ICP-MS for metals ).

- Batch Variability : Compare multiple lots statistically (ANOVA) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.